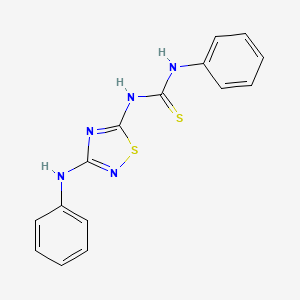
N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N'-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylthiourea is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a thiadiazole ring, an aniline group, and a phenylthiourea moiety. This compound has garnered interest due to its potential biological activities and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylthiourea typically involves the reaction of 3-anilino-1,2,4-thiadiazole with phenyl isothiocyanate. The reaction is usually carried out in an appropriate solvent such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylthiourea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylurea
- N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylcarbamate
- N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylsulfonamide
Uniqueness
N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiourea moiety, in particular, is responsible for its potential biological activities, setting it apart from similar compounds.
Properties
CAS No. |
917947-40-1 |
|---|---|
Molecular Formula |
C15H13N5S2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-(3-anilino-1,2,4-thiadiazol-5-yl)-3-phenylthiourea |
InChI |
InChI=1S/C15H13N5S2/c21-14(17-12-9-5-2-6-10-12)19-15-18-13(20-22-15)16-11-7-3-1-4-8-11/h1-10H,(H3,16,17,18,19,20,21) |
InChI Key |
HLSWPELXIBYLGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NSC(=N2)NC(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















